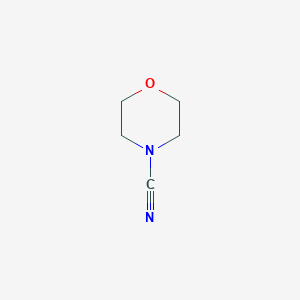

4-Morpholinecarbonitrile

Vue d'ensemble

Description

Bourgéonal: (Nom IUPAC : 3-(4-tert-butylphényl)propanal) est principalement utilisé en parfumerie. Son parfum évoque la délicate senteur du muguet, caractérisée par des notes florales, aqueuses, vertes et aldéhydiques. À température ambiante, il se présente sous la forme d’un liquide jaune pâle. La prudence est de mise, car il est toxique en cas d’ingestion et peut provoquer une irritation cutanée et une sensibilisation au contact .

Méthodes De Préparation

Voies de synthèse::

- Le bourgéonal peut être synthétisé par différentes voies, notamment des réactions de condensation impliquant des aldéhydes et des cétones.

- Une méthode courante implique la réaction entre le 4-tert-butylbenzaldéhyde et le propanal en milieu acide.

- Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions optimisées.

- Ces méthodes garantissent un rendement et une pureté efficaces pour une utilisation commerciale.

Analyse Des Réactions Chimiques

Types de réactions::

- Le bourgéonal subit des réactions aldéhydiques typiques, telles que l’oxydation, la réduction et la substitution.

- Oxydation : Il peut être oxydé pour former l’acide carboxylique correspondant.

- Réduction : La réduction du groupe aldéhyde donne l’alcool correspondant.

- Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO~4~) ou l’acide chromique (H~2~CrO~4~).

- Réduction : Le borohydrure de sodium (NaBH~4~) ou l’hydrure de lithium et d’aluminium (LiAlH~4~) peuvent réduire le groupe aldéhyde.

- L’oxydation produit l’acide carboxylique correspondant (par exemple, l’acide 3-(4-tert-butylphényl)propanoïque).

- La réduction conduit à la forme alcool (par exemple, le 3-(4-tert-butylphényl)propanol).

4. Applications de la recherche scientifique

Le bourgéonal trouve des applications au-delà de la parfumerie :

Chimie : Utilisé comme composé modèle dans des études sur les récepteurs olfactifs.

Biologie : Agit comme un chimioattractant pour les spermatozoïdes humains en activant le récepteur olfactif OR1D2.

Médecine : Investigé pour son rôle potentiel dans la chimiotaxie des spermatozoïdes, aidant les spermatozoïdes à localiser l’ovule[,].

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Morpholinecarbonitrile plays a significant role in the synthesis of various substituted heterocyclic compounds. Its unique structure allows it to act as a versatile building block in organic synthesis. For example, it has been utilized in the reaction with 2-aminobenzophenones to produce cyclic amines, showcasing its utility in constructing complex molecular architectures.

Key Synthetic Reactions:

- Reactivity with Aminobenzophenones: This reaction leads to the formation of new cyclic structures that can be further functionalized for various applications.

- Formation of Quinazolines: It is also involved in the synthesis of quinazoline derivatives, which are known for their pharmacological activities .

Recent studies suggest that this compound exhibits notable biological activity, particularly as an antimicrobial agent. The structural features of this compound allow it to interact with biological targets, making it a candidate for further pharmacological exploration.

Potential Applications:

- Antimicrobial Agent: Its potential efficacy against various pathogens is under investigation.

- Drug Development: The compound's ability to serve as a precursor in synthesizing bioactive molecules positions it as a valuable asset in drug discovery efforts.

Case Studies and Research Findings

Several research studies have highlighted the applications of this compound in medicinal chemistry:

- A study demonstrated the synthesis of bioactive amino-quinazolines from this compound, which showed promise as selective inhibitors for platelet-derived growth factor receptor (PDGFR) phosphorylation. These inhibitors are crucial for managing malignant proliferative disorders .

- Another research effort focused on developing transition-metal-free synthetic methods utilizing this compound to create quinazolines with high yields and efficiency. This approach emphasizes sustainable practices in chemical synthesis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Morpholine | Six-membered heterocycle | Basic amine properties; used as a solvent |

| Piperidine | Six-membered heterocycle | More basic than morpholine; lacks ether functionality |

| Cyanamide | Simple nitrile | Used as a fertilizer; less complex than this compound |

| 2-Aminobenzophenone | Aromatic amine | Reacts with this compound for synthesis |

The distinct combination of morpholine and carbonitrile functionalities in this compound provides unique reactivity and biological profiles that differentiate it from these similar compounds.

Mécanisme D'action

- Le bourgéonal active le récepteur olfactif OR1D2 dans les cellules spermatiques.

- Cette activation ouvre les canaux ioniques du calcium, conduisant à une augmentation de la vitesse de nage.

- La participation du composé à la chimiotaxie des spermatozoïdes suggère une pression évolutive pour que les mâles expriment davantage de récepteurs OR1D2, tant dans le nez que dans le sperme[1,2].

Comparaison Avec Des Composés Similaires

- Le bourgéonal se démarque par son parfum unique de muguet.

- Des composés similaires comprennent d’autres aldéhydes utilisés en parfumerie, mais aucun ne reproduit précisément son parfum.

Activité Biologique

4-Morpholinecarbonitrile, a heterocyclic compound with the empirical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antiviral properties, synthesis methods, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring attached to a cyano group, which contributes to its unique reactivity and biological activity. The compound has a molecular weight of 112.13 g/mol and exhibits a density of 1.109 g/mL at 25 °C.

Antiviral Properties

Research indicates that this compound and its derivatives exhibit significant antiviral activity, particularly against Hepatitis C virus (HCV). A study identified N-(morpholine-4-carbonyloxy) amidine derivatives, including this compound, as potent inhibitors of HCV replication. The structure-activity relationship (SAR) analyses revealed that the morpholine moiety is crucial for antiviral efficacy .

Key Findings:

- Efficacy: Compounds derived from this compound demonstrated EC values ranging from 0.36 to 4.81 μM against HCV, indicating strong antiviral potential .

- Mechanism of Action: The antiviral effect is believed to be mediated through the activation of the nuclear factor κB (NF-κB) pathway, which plays a role in immune response and cellular signaling .

Other Biological Activities

While antiviral properties are the most documented, preliminary studies suggest that this compound may also possess other pharmacological activities, including:

- Antimicrobial Activity: Potential applications in treating bacterial infections have been noted but require further investigation.

- Anticancer Potential: Similar compounds within the quinazoline family have shown promise as anticancer agents, suggesting that derivatives of this compound could be explored for similar effects .

Synthesis Methods

The synthesis of this compound typically involves the reaction of morpholine derivatives with cyano precursors. Various synthetic routes have been reported, emphasizing safety and yield optimization:

| Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with cyanamide | 89% | Methane sulfonic acid as catalyst |

| Cycloaddition reactions | Variable | Elevated temperatures (up to 120 °C) |

These methods highlight the versatility in synthesizing this compound while achieving high yields under controlled conditions .

Case Studies

- Antiviral Screening : In a comprehensive screening of compounds for HCV inhibition, derivatives of this compound were evaluated alongside other known antiviral agents. The study concluded that specific structural modifications could enhance potency and selectivity against viral targets .

- Synthesis Optimization : A recent study focused on optimizing the reaction conditions for synthesizing urea derivatives from this compound, achieving yields between 73% and 92%, demonstrating its utility in generating biologically active compounds efficiently .

Propriétés

IUPAC Name |

morpholine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOXLAQTDFJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165193 | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-89-8 | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the electronic structure of 4-Morpholinecarbonitrile?

A1: Research utilizing photoelectron spectroscopy, alongside AM1 semiempirical calculations, reveals insightful details about the electronic structure of this compound. The studies highlight a fascinating interplay of inductive and resonance effects within the morpholine ring system. [] This combination significantly influences the compound's electronic distribution and, consequently, its chemical behavior.

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound acts as a reactant in synthesizing substituted heterocyclic compounds. Studies illustrate its utility in reactions with N-vinylsubstituted chloroformamidines, yielding diverse structures like substituted triazoles, thiazoles, selenazoles, and pyrimidines. [] This highlights its versatility as a building block in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.